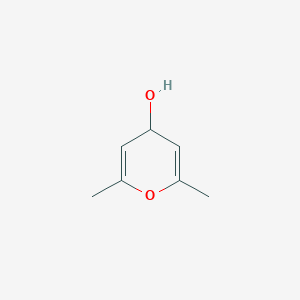

2,6-dimethyl-4H-pyran-4-ol

CAS No.:

Cat. No.: VC16484163

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10O2 |

|---|---|

| Molecular Weight | 126.15 g/mol |

| IUPAC Name | 2,6-dimethyl-4H-pyran-4-ol |

| Standard InChI | InChI=1S/C7H10O2/c1-5-3-7(8)4-6(2)9-5/h3-4,7-8H,1-2H3 |

| Standard InChI Key | ZBJVEMPSCIASKO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(C=C(O1)C)O |

Introduction

Structural and Nomenclature Considerations

Core Framework and Functional Group Differentiation

The compound 2,6-dimethyl-4H-pyran-4-ol belongs to the pyran family, characterized by a six-membered oxygen-containing heterocycle. The numbering convention assigns positions 2 and 6 to methyl substituents, with a hydroxyl group at position 4 (Figure 1). This distinguishes it from the widely studied 2,6-dimethyl-4H-pyran-4-one (γ-pyrone derivative), where the 4-position is a ketone rather than a hydroxyl group .

Table 1: Key Structural Differences Between Analogous Pyran Derivatives

The absence of a CAS registry number for the hydroxyl variant suggests it remains undercharacterized compared to its ketone counterpart, which has well-documented physical properties and applications .

Synthetic Pathways and Reactivity

Challenges in Hydroxyl Derivative Synthesis

-

Cyclization of Diketones: The Knorr pyrone synthesis, involving cyclization of 1,5-diketones, produces 4-pyranones . Introducing hydroxyl functionality would require post-synthetic reduction or hydroxylation, which may destabilize the aromatic system.

-

Enol Ether Hydrolysis: Derivatives like 2-(2,6-dimethylpyran-4-ylidene)propanedinitrile (CAS 28286-88-6) demonstrate reactivity at the 4-position . Hydrolysis of such intermediates could theoretically yield hydroxylated products, but experimental validation is lacking.

Physicochemical Properties (Extrapolated)

Comparative Physical Properties

Using 2,6-dimethyl-4H-pyran-4-one as a benchmark :

Table 2: Experimental vs. Predicted Properties

The hydroxyl group’s polarity likely enhances water solubility compared to the ketone derivative but reduces thermal stability due to potential dehydration reactions.

Critical Research Gaps

-

Synthetic Methodology: No peer-reviewed procedures yield 2,6-dimethyl-4H-pyran-4-ol; development of selective hydroxylation strategies is essential.

-

Spectroscopic Characterization: IR, NMR, and mass spectral data are needed to confirm structure and purity.

-

Stability Studies: Evaluation of shelf life under varying pH and temperature conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume